4-Benzyloxyphenyl Maraviroc

UPLC Impurity profiling Method validation

4-Benzyloxyphenyl Maraviroc (CAS 1391048-06-8) is a structurally defined Maraviroc derivative and a key process-related impurity. It belongs to the CCR5 antagonist class.

Molecular Formula C36H47F2N5O2
Molecular Weight 619.802
CAS No. 1391048-06-8
Cat. No. B587281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxyphenyl Maraviroc
CAS1391048-06-8
Synonyms4,4-Difluoro-N-[(1S)-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propyl]-cyclohexanecarboxamide; 
Molecular FormulaC36H47F2N5O2
Molecular Weight619.802
Structural Identifiers
SMILESCC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)OCC5=CC=CC=C5)NC(=O)C6CCC(CC6)(F)F)C(C)C
InChIInChI=1S/C36H47F2N5O2/c1-24(2)34-41-40-25(3)43(34)31-21-29-11-12-30(22-31)42(29)20-17-33(39-35(44)28-15-18-36(37,38)19-16-28)27-9-13-32(14-10-27)45-23-26-7-5-4-6-8-26/h4-10,13-14,24,28-31,33H,11-12,15-23H2,1-3H3,(H,39,44)/t29?,30?,31?,33-/m0/s1
InChIKeyZVDOVYMVSGQZAX-RYIODHQPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxyphenyl Maraviroc (CAS 1391048-06-8): A Critical Reference Standard for Maraviroc Impurity Profiling and Analytical Method Validation


4-Benzyloxyphenyl Maraviroc (CAS 1391048-06-8) is a structurally defined Maraviroc derivative and a key process-related impurity. It belongs to the CCR5 antagonist class. The compound has the molecular formula C36H47F2N5O2 and a molecular weight of 619.79 g/mol . Unlike the parent drug Maraviroc, which has a phenyl group, this compound features a 4-benzyloxyphenyl substituent, a critical structural variation that makes it an essential reference standard for impurity profiling during Maraviroc Active Pharmaceutical Ingredient (API) manufacturing and quality control [1].

Why Procuring 4-Benzyloxyphenyl Maraviroc Over a Different Maraviroc Impurity is Critical for Analytical Accuracy


Generic substitution among Maraviroc impurities is not scientifically valid due to the specific structure-retention time relationship mandated by validated analytical methods. 4-Benzyloxyphenyl Maraviroc is a specific, identified impurity with a unique molecular weight and fragmentation pattern [1]. Using a different impurity like Maraviroc Impurity 4 (CAS 376348-77-5) or the parent drug Maraviroc would lead to incorrect system suitability testing, inaccurate quantification of impurity profiles, and failure in method validation per ICH Q3A/Q3B guidelines [2]. The validated stability-indicating UPLC method achieves a resolution greater than 3.0 between Maraviroc and its six impurities, including this compound, underscoring the non-interchangeable nature of these closely related substances [2].

Quantitative Differential Evidence for 4-Benzyloxyphenyl Maraviroc (CAS 1391048-06-8) as an Analytical Reference Standard


Chromatographic Resolution vs. Closest Structural Analog Maraviroc

In a validated stability-indicating UPLC method, the chromatographic resolution between Maraviroc and its six impurities, which includes 4-Benzyloxyphenyl Maraviroc, was greater than 3.0 [1]. This baseline separation is critical; it proves that despite being a close structural analog of the parent drug Maraviroc, this compound has a distinct and quantifiable retention time in the standardized isocratic RP-UPLC system (BEH Shield RP-18, 100 x 2.1 mm, 1.7 µm column; mobile phase 0.01 M ammonium acetate:acetonitrile 63:37 v/v; flow rate 0.4 mL/min; 40°C; detection at 210 nm) [1].

UPLC Impurity profiling Method validation

Method Linearity and Quantitative Reliability Against Maraviroc Calibration

The UPLC method validated for Maraviroc and its six impurities, including 4-Benzyloxyphenyl Maraviroc, demonstrated a correlation coefficient (r) greater than 0.999 for all analytes [1]. This high linearity ensures that the detector response for 4-Benzyloxyphenyl Maraviroc is directly proportional to its concentration over the specified range, enabling reliable quantification at levels as low as 0.05% relative to the API, a standard ICH Q3A threshold for identification.

Linearity Quantification UPLC

Molecular Weight Differentiation from a Structurally Similar Impurity

4-Benzyloxyphenyl Maraviroc has a molecular weight of 619.79 g/mol , which is distinct from the parent drug Maraviroc (MW 513.66 g/mol) and another structurally similar impurity, 4-Chloro Maraviroc (CAS 1391048-05-7, MW 530.12 g/mol) . This significant difference in molecular mass enables unambiguous identification via mass spectrometry, a critical requirement for confirming the identity of process-related impurities during API release.

Mass Spectrometry Structural elucidation Impurity identification

Purity Specification Suitability for Quantitative Analytical Standards

The commercially available 4-Benzyloxyphenyl Maraviroc reference standard is supplied with a certified purity of 98% (HPLC) and a physical description of an off-white solid, with recommended storage at 2-8°C, protected from air and light [1]. In contrast, many other Maraviroc impurity standards are supplied with a minimum purity of 95% . A 98% purity grade reduces the need for potency correction factors and minimizes interference from unknown impurities during quantification, streamlining the analytical workflow.

Reference standard Purity Quality Control

Recommended Application Scenarios for Procuring 4-Benzyloxyphenyl Maraviroc (CAS 1391048-06-8) Based on Quantitative Evidence


System Suitability Testing for Maraviroc API Impurity Profiling

The proven chromatographic resolution (Rs > 3.0) between this impurity and Maraviroc [1] makes 4-Benzyloxyphenyl Maraviroc the ideal compound for preparing system suitability mixtures. A QC laboratory can use it to confirm adequate column performance and selectivity before analyzing production batches, ensuring the method can reliably separate this critical process impurity from the main API peak.

Method Validation Linearity and Accuracy Assessment

Given the excellent response linearity (r > 0.999) demonstrated in validated UPLC methods [1], this 98% pure reference standard [2] is optimally suited for spiking studies to determine method accuracy, precision, and limit of quantitation for this specific impurity, as required by ICH Q2(R1) guidelines for ANDA submissions.

Identification of Unknown Peaks in Forced Degradation Studies

Stress degradation studies on Maraviroc generate multiple unknown degradation products [1]. With its unique molecular weight of 619.79 g/mol , 4-Benzyloxyphenyl Maraviroc serves as a definitive mass spectral marker, allowing laboratories to rapidly rule out or confirm the presence of this specific process impurity among degradation products, thus streamlining the identification workflow.

Technical Documentation Hub

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18 linked technical documents
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